magainin 2 peptide, Xenopus

説明

Magainin 2 is a well-studied cationic antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis . It is active against a broad range of microorganisms and exhibits cytolytic effects on certain tumor cell lines .

Synthesis Analysis

Magainin 2 is a natural antimicrobial peptide (AMP) isolated from the skin of Xenopus laevis. In addition to the natural form, there are also synthesized derivatives of Magainin 2. These synthesized AMPs have been evaluated for their antimicrobial and haemolytic effects on gram-positive and gram-negative bacteria .

Chemical Reactions Analysis

Magainin 2 interacts with several proteins belonging to E. coli macromolecular membrane complexes . Among these, BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane, has been identified as a Magainin 2 interactor .

Physical And Chemical Properties Analysis

Magainin 2 assumes an amphiphilic helix when bound to acidic phospholipids, forming a pore composed of a dynamic, peptide-lipid supramolecular complex .

科学的研究の応用

Antibacterial Activity

Magainin II has shown excellent antibacterial activity against Acinetobacter baumannii strains . This peptide has high stability at physiological salt concentrations and is not cytotoxic towards HaCaT cells . It has been observed that magainin II has antimicrobial activity against both gram-positive and gram-negative bacteria .

Antibiofilm Activity

Biofilm inhibition and elimination were significantly induced in all A. baumannii strains exposed to magainin II . This suggests that magainin II can be an effective antibiofilm agent against A. baumannii strains .

Mode of Action on Bacterial Membranes

The mechanism of magainin II on the bacterial outer and inner membranes has been confirmed . This understanding of the mode of action can help in the development of more effective antimicrobial agents.

Antimicrobial Activity via Microbial Membrane Disruption

Magainin II, isolated from the skin of the African clawed frog, exerts antimicrobial activity via microbial membrane disruption . The helicity and amphipathicity of magainin II play important roles in its antimicrobial activity .

Development of Antimicrobial Stapled Peptides

Research has been conducted to develop antimicrobial stapled peptides based on the magainin II sequence . Hydrocarbon stapling strongly stabilized the helical structure of the peptides and enhanced their antimicrobial activity .

Antimicrobial Activity against Multi-drug Resistant Bacteria

Magainin II has shown higher antimicrobial activity than that of Mag2 against both gram-positive and gram-negative bacteria without exerting significant hemolytic activity . This makes it a potential next-generation drug for multi-drug resistance bacteria .

作用機序

Target of Action

Magainin II primarily targets bacterial cells, displaying antibiotic activity against numerous gram-negative and gram-positive bacteria . It interacts with the bacterial membrane, specifically with anionic phospholipids abundant in bacterial membranes . One of the identified targets is BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane .

Mode of Action

Magainin II exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . It is believed to form pores in the target bacterial membrane, causing lysis and death . The peptide forms a stable complex with BamA, indicating a high affinity of the peptide for BamA .

Biochemical Pathways

Magainin II disrupts the normal functioning of bacterial cells by forming pores in the bacterial membrane . This disruption leads to the leakage of essential cellular contents, ultimately causing cell death . The peptide also impairs the folding of E. coli membrane proteins by interacting with BamA .

Pharmacokinetics

It is known that the peptide shows excellent antibacterial activity and high stability at physiological salt concentrations .

Result of Action

The primary result of Magainin II’s action is the death of bacterial cells. It achieves this by disrupting the bacterial membrane, causing leakage of cellular contents . Additionally, it impairs the folding of E. coli membrane proteins, further inhibiting bacterial function .

Action Environment

Magainin II maintains its stability and excellent antibacterial activity in a biologically relevant salt environment . This suggests that the peptide’s action, efficacy, and stability are influenced by environmental factors such as salt concentration .

特性

IUPAC Name |

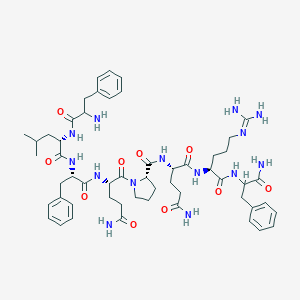

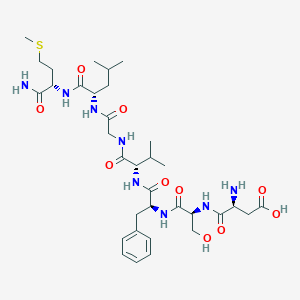

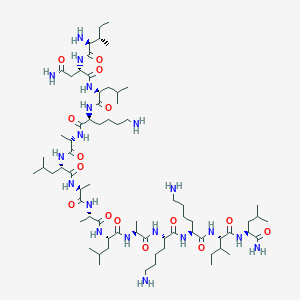

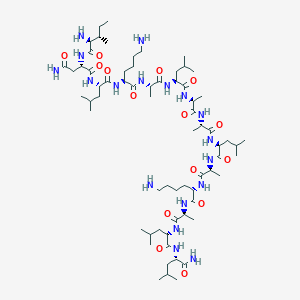

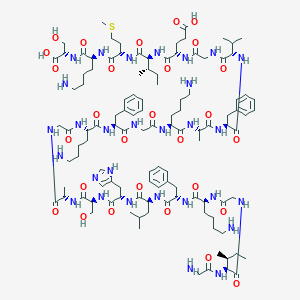

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIUUAHJVPPFEV-ABXDCCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H180N30O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148547 | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

magainin 2 peptide, Xenopus | |

CAS RN |

108433-95-0 | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Magainin 2 primarily targets the cell membranes of bacteria. [, , ] It exhibits a higher affinity for negatively charged phospholipids, which are abundant in bacterial membranes. [, , , ] Upon interaction, magainin 2 adopts an amphipathic α-helical structure. [, , , ] This allows it to insert into the lipid bilayer and form transient pores. [, , , , , , ] The formation of these pores disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , , , , , ] Notably, magainin 2 demonstrates different membrane permeabilization mechanisms in bacterial and mammalian cells, contributing to its selective toxicity. []

A: Magainin 2 is a 23-amino acid peptide with the sequence GIGKFLHSAKKFGKAFVGEIMNS. [, ] Its molecular formula is C113H178N42O30S. [] The molecular weight of magainin 2 is approximately 2465.1 g/mol. [] Circular dichroism (CD) spectroscopy reveals that magainin 2 adopts a random coil conformation in water but forms an α-helix in the presence of trifluoroethanol or when bound to negatively charged lipid membranes. [, , , , , ]

A: Magainin 2 demonstrates good stability in physiological salt concentrations. [] Its activity is influenced by temperature, with greater bactericidal activity observed at 37°C compared to lower temperatures. [] The presence of bovine serum albumin can reduce its bactericidal activity, although significant reductions in bacterial populations are still observed. [] This suggests that magainin 2 might be susceptible to degradation or inactivation by serum proteins. [] Further research is needed to fully elucidate the stability and compatibility of magainin 2 in complex biological environments and to explore its potential applications under various conditions.

A: The SAR of magainin 2 has been extensively studied, revealing key structural features essential for its activity. [, , , , , , ] The N-terminal region (residues 1-14) is crucial for antimicrobial activity, with omissions in this region leading to complete loss of activity. [] The C-terminal region, particularly residues alanine-15, glycine-18, and glutamic acid-19, influences both antimicrobial and hemolytic activity. [] Modifications in this region can enhance antimicrobial activity while reducing hemolysis. [] Increasing the positive charge of magainin 2 enhances its binding to negatively charged membranes but can destabilize pore formation, impacting its lytic activity. [] The presence of proline at position 11 in buforin 2, a related peptide, contributes to its unique properties, including weaker membrane permeabilization but enhanced translocation across lipid bilayers. [] These findings highlight the delicate balance between structural features required for membrane binding, pore formation, and selectivity.

A: While in vitro studies provide valuable insights into magainin 2’s mechanism of action, further research is needed to fully elucidate its PK/PD profile. [, ] Understanding its ADME characteristics, including how it is absorbed, distributed throughout the body, metabolized, and eventually eliminated, is crucial for translating its in vitro activity into therapeutic efficacy in vivo. [] Studies in animal models will be essential to assess its in vivo activity, efficacy, and potential toxicity.

A: Bacteria can develop resistance to antimicrobial peptides like magainin 2. [, , ] One mechanism involves modifications to the bacterial lipopolysaccharide (LPS). [, ] Salmonella typhimurium mutants with shorter LPS chains showed increased susceptibility to magainin 2. [] The PhoP-PhoQ two-component system in Salmonella regulates resistance to various antimicrobial peptides, including magainin 2, by modifying lipid A, a component of LPS. [] These modifications may alter the charge or structure of the outer membrane, hindering magainin 2 binding and insertion.

A: Various analytical techniques are employed to study magainin 2 and its interactions with biological systems. [, ] Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in different environments. [, , , , , ] Fluorescence spectroscopy, using Trp-substituted analogs of magainin 2, is used to monitor peptide binding to lipid membranes and to study pore formation dynamics. [, ] Confocal laser scanning microscopy, employing fluorescently labeled magainin 2, allows visualization of its interactions with bacterial and mammalian cells in real time. [] Atomic force microscopy (AFM) provides high-resolution images of magainin 2-induced morphological changes in bacterial cell surfaces. [] These techniques, along with other biophysical and biochemical methods, provide a comprehensive understanding of magainin 2’s structure, function, and mechanism of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。